6-Ethynylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 6th position and an aldehyde group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyridine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes functionalization to introduce the ethynyl group at the 6th position.
Formylation: The final step involves the formylation of the ethynylated pyridine to introduce the aldehyde group at the 2nd position. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 6-Ethynylpyridine-2-carboxylic acid
Reduction: 6-Ethynylpyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
6-Ethynylpyridine-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the design and synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its structural features allow for the exploration of structure-activity relationships in biological systems.
Medicine: Research into the medicinal chemistry of this compound derivatives has shown potential for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethynylpyridine-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in many chemical reactions. The ethynyl group can participate in cycloaddition reactions, contributing to the synthesis of complex heterocyclic structures. These reactivities make it a versatile compound in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the ethynyl group, making it less reactive in certain chemical transformations.
6-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, leading to different reactivity and applications.
6-Bromopyridine-2-carbaldehyde:
Uniqueness: 6-Ethynylpyridine-2-carbaldehyde is unique due to the presence of both the ethynyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-ethynylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBOUTVACLTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663661 |
Source
|
Record name | 6-Ethynylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183438-97-3 |
Source
|
Record name | 6-Ethynylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethynylpyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.